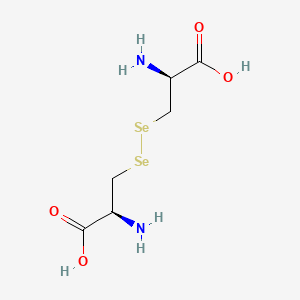

D-Selenocystine

描述

BenchChem offers high-quality D-Selenocystine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Selenocystine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S)-2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULROCUWKLNBSN-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)[Se][Se]C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181429 | |

| Record name | 3,3'-Diselenobis[D-alanine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26932-45-6 | |

| Record name | Selenocystine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026932456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Diselenobis[D-alanine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELENOCYSTINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36B4M60N9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

role of D-selenocystine in oxidative stress pathways

An In-Depth Technical Guide to the Role of D-Selenocystine in Oxidative Stress Pathways

Executive Summary

D-selenocystine, the oxidized diselenide form of the D-isostere of selenocysteine, occupies a complex and dualistic position within the landscape of cellular redox biology. While its L-counterpart is the biologically incorporated form in selenoproteins, D-selenocystine engages with oxidative stress pathways through distinct metabolic routes that can elicit both antioxidant and potent pro-oxidant effects. This guide provides a detailed exploration of the underlying mechanisms, offering field-proven insights into the experimental evaluation of D-selenocystine. We dissect its interaction with key antioxidant systems, its potential metabolism by D-amino acid oxidase to generate reactive oxygen species (ROS), and its implications for therapeutic development, particularly in oncology. This document serves as a technical resource, complete with structured protocols and pathway diagrams, to empower researchers in the precise investigation of D-selenocystine's role in modulating cellular oxidative stress.

Introduction to Selenium and Selenoamino Acids

The Biological Significance of Selenium

Selenium is an essential trace element critical for human health, primarily by being incorporated into proteins as the 21st amino acid, selenocysteine (Sec)[1][2]. These selenoproteins are vital for a range of physiological processes, including antioxidant defense, thyroid hormone metabolism, and immune function[2][3]. The unique chemical properties of selenium, particularly its lower reduction potential compared to sulfur, confer superior catalytic activity to the active sites of selenoenzymes[1][2].

Selenocysteine vs. Selenocystine: A Chemical Dichotomy

Selenocysteine (Sec) is the selenium analog of cysteine, featuring a highly reactive selenol (-SeH) group in place of the thiol (-SH) group[1]. The selenol group has a pKa of approximately 5.2, meaning it exists predominantly in its deprotonated, highly nucleophilic selenolate form at physiological pH[2][4]. This high reactivity makes free selenocysteine unstable and prone to oxidation[1][5]. Consequently, in biological systems and as a commercially supplied chemical, it is most often found in its stable, oxidized diselenide form, selenocystine —a dimer of two selenocysteine molecules linked by a selenium-selenium bond[1]. Cells store selenium in this less reactive form before its reduction and incorporation into selenoproteins[1].

The Critical Distinction: D- vs. L-Selenocystine

Like all amino acids (except glycine), selenocystine exists as two stereoisomers: L-selenocystine and D-selenocystine. This chirality is fundamental to its biological activity.

-

L-Selenocystine: This is the naturally occurring isomer that, upon reduction to L-selenocysteine, is incorporated into the growing polypeptide chain during selenoprotein synthesis[1]. Its metabolism is geared towards supporting the cell's primary antioxidant machinery. Studies show that L-selenocystine is significantly more effective at inducing the activity of key antioxidant enzymes like selenium-dependent glutathione peroxidase (GPx) compared to its D-counterpart[6].

-

D-Selenocystine: As the "unnatural" isomer, D-selenocystine is not incorporated into proteins. Its interaction with cellular machinery is fundamentally different and is primarily catabolic. This distinct metabolic fate is central to its unique role in oxidative stress, which can diverge significantly from that of the L-isomer.

The Dual Role of D-Selenocystine in Redox Homeostasis

D-selenocystine exhibits a paradoxical nature, capable of acting as both an antioxidant and a pro-oxidant, depending on the cellular context and metabolic pathways engaged.

Antioxidant Properties

The antioxidant potential of D-selenocystine can be attributed to two main mechanisms:

-

Direct Radical Scavenging: The diselenide bond can interact with and neutralize reactive oxygen species. Upon reduction to D-selenocysteine, the resulting selenol group is a potent scavenger of free radicals.

-

Thiol-Diselenide Exchange: D-selenocystine can participate in exchange reactions with intracellular thiols like glutathione (GSH), transiently forming mixed selenide-sulfide species and influencing the overall redox state of the glutathione pool.

However, its inability to be efficiently utilized for the synthesis of antioxidant selenoenzymes like GPx renders its indirect antioxidant capacity minimal compared to L-selenocystine[6].

Pro-oxidant Mechanisms and Therapeutic Potential

The most significant stems from its pro-oxidant activity, which is of considerable interest in cancer therapy. This activity is primarily driven by its metabolism.

In mammals, D-amino acids are metabolized by the FAD-dependent enzyme D-amino acid oxidase (DAO) [7][8][9]. DAO catalyzes the oxidative deamination of D-amino acids, producing three key products: the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂) —a major ROS[8][9].

The metabolism of D-selenocystine by DAO represents a direct pathway for the targeted generation of intracellular oxidative stress. This mechanism is particularly relevant in oncology, as many cancer cells exhibit a dysregulated redox balance, making them more vulnerable to further oxidative insults than normal cells[10][11][12]. By selectively generating H₂O₂ in cells that can metabolize it, D-selenocystine can push cancer cells past their oxidative stress threshold, leading to DNA damage, lipid peroxidation, and ultimately, apoptosis[10][13][14]. Studies on "selenocystine" (isomer often unspecified) have repeatedly demonstrated its ability to induce ROS-mediated apoptosis in various cancer cell lines[10][12].

Key Molecular Interactions in Oxidative Stress Pathways

The D-Amino Acid Oxidase (DAO) Pathway

The metabolism of D-selenocystine via DAO is a pivotal event. This enzymatic reaction directly fuels oxidative stress by producing H₂O₂.

Caption: Metabolism of D-selenocystine by D-amino acid oxidase (DAO) to generate H₂O₂.

This generated H₂O₂ can then overwhelm the cell's antioxidant capacity, leading to downstream damage. The activity of DAO, which is highly expressed in tissues like the kidney and brain, can therefore determine the tissue-specific effects of D-selenocystine[8][15].

Interaction with the Thioredoxin and Glutathione Systems

Both thioredoxin reductase (TrxR) and glutathione reductase (GR) are key selenoenzymes (containing L-Sec) that maintain the reduced state of thioredoxin (Trx) and glutathione (GSH), respectively. Selenocystine can be reduced by these systems. The thioredoxin system, in particular, can efficiently reduce the diselenide bond of selenocystine, generating selenocysteine[12]. This reaction consumes reducing equivalents (NADPH), potentially altering the cell's redox balance.

While this reduction is necessary to form the reactive selenol, it also links D-selenocystine to the central hubs of cellular redox control. A high concentration of D-selenocystine could potentially divert reducing power away from other essential processes, contributing to an overall shift towards an oxidative state.

Methodologies for Studying D-Selenocystine's Effects

To rigorously investigate the impact of D-selenocystine, a multi-faceted experimental approach is required. The choice of assay must be guided by the specific question being asked—whether it concerns direct chemical antioxidant capacity or complex cell-based pro-oxidant effects.

Data Presentation: Comparative Cytotoxicity

A critical first step in cellular studies is to determine the cytotoxic concentration range. As shown in the table below, the IC₅₀ values for selenocystine can vary significantly across different cell lines, highlighting its selective potential.

| Cell Line | Cancer Type | IC₅₀ (µM) for Selenocystine* | Reference |

| A375 | Human Melanoma | ~10 µM | [10] |

| HepG2 | Human Hepatoma | ~15 µM | [10] |

| MCF7 | Human Breast Adenocarcinoma | ~20 µM | [10] |

| V79 | Chinese Hamster Lung Fibroblast | ~39 µM (D-form), ~34 µM (L-form) | [6] |

| H661 | Human Lung Carcinoma | >200 µM | [11] |

| Note: Unless specified, the stereoisomer was not reported in the original study. |

Experimental Protocols

Principle: DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Remove the culture medium and treat the cells with various concentrations of D-selenocystine (e.g., 0, 5, 10, 20, 50 µM) in fresh medium for the desired time (e.g., 4, 12, 24 hours). Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.

-

Probe Loading: After treatment, wash the cells twice with warm phosphate-buffered saline (PBS).

-

Incubation: Add 100 µL of 10 µM DCFH-DA solution (in PBS) to each well and incubate for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well.

-

Data Acquisition: Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

-

Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control cells to determine the fold increase in ROS production.

Caption: Experimental workflow for intracellular ROS detection using DCFH-DA.

Principle: The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA, containing fragments and relaxed loops, migrates further out of the nucleus during electrophoresis, forming a "comet tail" whose intensity is proportional to the amount of damage.

Step-by-Step Methodology:

-

Cell Treatment: Treat cells in a 6-well plate with D-selenocystine as described in 4.2.1.

-

Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10⁵ cells/mL in PBS.

-

Slide Preparation: Mix 10 µL of the cell suspension with 100 µL of low-melting-point agarose (0.5% in PBS) at 37°C.

-

Embedding: Quickly pipette the mixture onto a pre-coated microscope slide (coated with 1% normal melting point agarose) and cover with a coverslip. Allow to solidify on ice for 10 minutes.

-

Cell Lysis: Remove the coverslip and immerse the slide in ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1-2 hours at 4°C.

-

DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow DNA to unwind.

-

Electrophoresis: Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.

-

Neutralization and Staining: Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and quantify the DNA damage (e.g., % tail DNA, tail moment) using specialized image analysis software.

Principle: The phosphorylation of histone H2AX on serine 139 (to form γ-H2AX) is an early cellular response to DNA double-strand breaks, a severe form of DNA damage often induced by oxidative stress. Western blotting allows for the quantification of this marker.

Step-by-Step Methodology:

-

Protein Extraction: Following treatment with D-selenocystine, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 12-15% polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for γ-H2AX (e.g., Rabbit anti-γ-H2AX) overnight at 4°C with gentle agitation. A loading control antibody (e.g., Mouse anti-β-actin) should also be used.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.

-

Quantification: Densitometrically quantify the band intensities and normalize the γ-H2AX signal to the loading control (β-actin) to determine the relative increase in expression.

Summary and Future Directions

D-selenocystine is a metabolically distinct selenoamino acid whose role in oxidative stress is primarily defined by its catabolism. Unlike its L-isomer, which supports the endogenous antioxidant system, D-selenocystine can be bioactivated by D-amino acid oxidase to become a potent, targeted generator of hydrogen peroxide. This pro-oxidant mechanism underpins its therapeutic potential as an anti-cancer agent, capable of selectively inducing lethal oxidative stress in vulnerable cancer cells.

Future research should focus on several key areas:

-

DAO Expression Profiling: Correlating the expression levels of D-amino acid oxidase in different cancer types with their sensitivity to D-selenocystine could identify patient populations most likely to respond to this therapeutic strategy.

-

Combination Therapies: Investigating the synergistic effects of D-selenocystine with other treatments that modulate redox homeostasis (e.g., inhibitors of glutathione synthesis or thioredoxin reductase) could lead to more effective anti-cancer protocols.

-

In Vivo Efficacy and Pharmacokinetics: Rigorous pre-clinical animal studies are needed to understand the bioavailability, tissue distribution, and in vivo efficacy of D-selenocystine, paying close attention to potential nephrotoxicity given the high expression of DAO in the kidneys.

By leveraging the unique metabolic fate of this D-amino acid, researchers and drug developers have a promising avenue for designing novel redox-modulating therapies.

References

-

Chen, T., & Wong, Y. S. (2009). Selenocystine induces reactive oxygen species-mediated apoptosis in human cancer cells. Biomedicine & Pharmacotherapy, 63(2), 105-113. [Link]

-

Wikipedia contributors. (2024). Selenocysteine. Wikipedia, The Free Encyclopedia. [Link]

-

Wahyuni, E. A., Yii, C. Y., Liang, H. L., et al. (2022). Selenocystine induces oxidative-mediated DNA damage via impairing homologous recombination repair of DNA double-strand breaks in human hepatoma cells. Chemico-Biological Interactions, 365, 110046. [Link]

-

Weekley, C. M., & Harris, H. H. (2015). Redox-Active Selenium Compounds—From Toxicity and Cell Death to Cancer Treatment. International Journal of Molecular Sciences, 16(5), 10660-10694. [Link]

-

Request PDF. (2025). Selenocystine induces reactive oxygen species-mediated apoptosis in human cancer cells. ResearchGate. [Link]

-

Wahyuni, E. A., Yii, C. Y., Liang, H. L., et al. (2022). Selenocystine induces oxidative-mediated DNA damage via impairing homologous recombination repair of DNA double-strand breaks in human hepatoma cells. Chemico-Biological Interactions, 365, 110046. [Link]

-

Bird, J. A., et al. (2003). Characteristics of Selenazolidine Prodrugs of Selenocysteine: Toxicity and Glutathione Peroxidase Induction in V79 Cells. Journal of Medicinal Chemistry, 46(13), 2695-2704. [Link]

-

Catanesi, M., et al. (2025). Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation. MDPI. [Link]

-

Connolly, J. P. R., et al. (2021). Catabolism of serine enantiomers represses enterohemorrhagic Escherichia coli virulence factors via modulation of the nitrogen stress response. Proceedings of the National Academy of Sciences, 118(11), e2018292118. [Link]

-

Walter, R., & Roy, J. (1971). Comparison of the Chemical Properties of Selenocysteine and Selenocystine with Their Sulfur Analogs. ResearchGate. [Link]

-

Ohide, T., et al. (2019). d-amino acid oxidase promotes cellular senescence via the production of reactive oxygen species. Genes to Cells, 24(2), 146-156. [Link]

-

Kumar, S., et al. (2018). Reactivity of Selenocystine and Tellurocystine: Structure and Antioxidant Activity of the Derivatives. Chemistry – A European Journal, 24(72), 19332-19342. [Link]

- Lan, F. E., & Chen, C. (n.d.).

-

Verrall, L., et al. (2007). d-amino acid oxidase and serine racemase in human brain: normal distribution and altered expression in schizophrenia. European Journal of Neuroscience, 26(6), 1657-1669. [Link]

-

Asahi, M., et al. (1997). The oxidation of selenocysteine is involved in the inactivation of glutathione peroxidase by nitric oxide donor. The Journal of Biological Chemistry, 272(31), 19152-19157. [Link]

-

Thomson, C. D. (2014). Selenium-Enriched Foods Are More Effective at Increasing Glutathione Peroxidase (GPx) Activity Compared with Selenomethionine: A Meta-Analysis. Nutrients, 6(10), 4002-4014. [Link]

-

Sacchi, S., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 5, 114. [Link]

-

Wikipedia contributors. (2024). D-amino acid oxidase. Wikipedia, The Free Encyclopedia. [Link]

-

Sergey. (2024). L-selenocystine is toxic for Nrf2 addicted cells. Research Notes by Sergey. [Link]

-

Mugesh, G. (2003). Proposed catalytic mechanism of GPx. The rapid reaction of the selenenic acid with GSH ensures that the selenium moiety in the enzyme is not irreversibly inactivated. ResearchGate. [Link]

-

Prasad, T., et al. (2024). Glutathione peroxidase (GPX1) - Selenocysteine metabolism preserves the follicular fluid's (FF) redox homeostasis via IGF-1- NMD cascade in follicular ovarian cysts (FOCs). BBA - Molecular Basis of Disease, 1870(7), 167235. [Link]

-

Kapr, J., et al. (2022). The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities. Antioxidants, 11(4), 748. [Link]

-

Al-Kehayez, N., et al. (2022). Metabolism of Selenium, Selenocysteine, and Selenoproteins in Ferroptosis in Solid Tumor Cancers. Antioxidants, 11(11), 2129. [Link]

-

Esaki, N., et al. (1988). Purification and Characterization of Clostridium Sticklandii D-selenocystine Alpha, Beta-Lyase. Journal of Bacteriology, 170(2), 751-756. [Link]

Sources

- 1. Selenocysteine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Metabolism of Selenium, Selenocysteine, and Selenoproteins in Ferroptosis in Solid Tumor Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-amino acid oxidase promotes cellular senescence via the production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 9. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 10. Selenocystine induces reactive oxygen species-mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redox-Active Selenium Compounds—From Toxicity and Cell Death to Cancer Treatment [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. scholars.ncu.edu.tw [scholars.ncu.edu.tw]

- 14. Selenocystine induces oxidative-mediated DNA damage via impairing homologous recombination repair of DNA double-strand breaks in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. d-Amino acid oxidase and serine racemase in human brain: normal distribution and altered expression in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of D-selenocystine enantiomer

D-Selenocystine Enantiomer: Physicochemical Profiling, Synthetic Methodologies, and Biochemical Applications

Executive Summary

As research into organoselenium compounds accelerates, the D-enantiomer of selenocystine (D-Sec) has emerged as a critical molecule in structural biology, enzymology, and targeted drug development. Unlike its naturally occurring L-counterpart, D-selenocystine exhibits unique chiral recognition properties, acting as a natural thioredoxin reductase inhibitor with minimal induction of Glutathione Peroxidase (GPx) activity[1].

This technical guide provides a comprehensive analysis of the physicochemical properties of D-selenocystine (CAS 26932-45-6), establishes a field-proven, self-validating protocol for its chemical synthesis, and details its specific enzymatic interactions.

Physicochemical and Structural Properties

D-Selenocystine is the oxidized, diselenide-bridged dimer of D-selenocysteine. The substitution of sulfur with selenium radically alters the molecule's redox potential and nucleophilicity. The Se–Se bond is significantly longer and weaker than the S–S bond found in cystine, making it highly susceptible to reduction and cleavage under mild conditions.

At physiological pH, the molecule exists primarily as a zwitterion. Its extremely low aqueous solubility necessitates precise pH control during isolation and purification workflows[1].

Table 1: Quantitative Physicochemical Profile of D-Selenocystine

| Property | Value | Causality / Significance |

| Chemical Formula | C₆H₁₂N₂O₄Se₂ | Homodimeric structure linked via a diselenide bridge[2]. |

| Molecular Weight | 334.11 g/mol | Essential for stoichiometric calculations in peptide synthesis[2]. |

| Exact Mass | 335.91275 Da | Critical for high-resolution mass spectrometry (HRMS) validation[2]. |

| Appearance | Light yellow powder | Coloration is indicative of the intact diselenide chromophore[1]. |

| Aqueous Solubility | ~0.3 mg/mL | Highly restricted solubility; requires acidic or basic conditions for complete dissolution[1]. |

| TPSA | 127 Ų | Topological Polar Surface Area indicates poor passive membrane permeability[2]. |

| Isoelectric Point (pI) | ~6.0 - 6.5 | Target pH range for maximum precipitation and product recovery during synthesis[3][4]. |

Synthetic Methodology: De Novo Synthesis of D-Selenocystine

The synthesis of D-selenocystine requires the generation of a highly reactive diselenide nucleophile (Na₂Se₂), followed by a nucleophilic substitution reaction with a chiral precursor, β-chloro-D-alanine[3][4].

Causality in Experimental Design: Elemental selenium is chemically inert under standard conditions. By reducing it with Sodium Borohydride (NaBH₄), we generate the nucleophilic Se₂²⁻ species in situ. The reaction must be maintained strictly under an inert atmosphere (Argon) because the intermediate selenide is highly susceptible to premature air-oxidation, which would precipitate unreactive elemental selenium and crash the yield.

Step-by-Step Protocol: Nucleophilic Substitution

Phase 1: Generation of Disodium Diselenide

-

Preparation: In a flame-dried, three-necked round-bottom flask, suspend elemental Selenium powder (1.5 equivalents) in degassed, anhydrous water (or ethanol) under a continuous Argon stream.

-

Reduction: Chill the flask in an ice bath. Slowly add NaBH₄ (excess) dropwise.

-

Self-Validation Check: The reaction is highly exothermic. The suspension will transition from a dark, opaque mixture to a clear, colorless (or faint burgundy, depending on concentration) solution of Na₂Se₂, indicating complete reduction[4].

-

Phase 2: Chiral Substitution 3. Substrate Addition: Dissolve β-chloro-D-alanine (1.0 equivalent) in degassed water. Adjust the pH to exactly 9.0 using aqueous ammonia or dilute NaOH[3].

-

Causality: A pH of 9.0 is critical. It ensures the amine group remains largely unprotonated to prevent unwanted side reactions, while maintaining the optimal stability and nucleophilicity of the selenide anion[3][4].

-

Incubation: Add the chiral substrate dropwise to the Na₂Se₂ solution over 30–60 minutes. Stir the mixture under Argon at 37 °C for 12–16 hours[3].

Phase 3: Isolation and Purification 5. Quenching: Acidify the reaction mixture to pH 1–2 using concentrated HCl under constant cooling. This halts the reaction and protonates all functional groups, solubilizing the crude product[3][4]. 6. Precipitation: Filter the acidic solution to remove any unreacted elemental selenium. Slowly add 10 N NaOH to the filtrate until the pH reaches 6.0–6.5 (the isoelectric point)[3][4]. 7. Recovery: A bright yellow precipitate of D-selenocystine will form immediately. Collect via vacuum filtration, wash sequentially with cold water and ethanol, and dry under high vacuum[3][4].

Chemical synthesis workflow of D-selenocystine via nucleophilic substitution.

Biochemical Interactions and Enzymatic Profiling

While L-selenocysteine is the 21st proteinogenic amino acid, the D-enantiomer serves as a highly specific probe for chiral enzymology and targeted inhibition.

Thioredoxin Reductase Inhibition: D-Selenocystine acts as a natural inhibitor of mammalian thioredoxin reductase. Because it is the D-isoform, it bypasses standard cellular incorporation machinery, allowing it to exert inhibitory effects without significantly inducing Glutathione Peroxidase (GPx) activity, a common confounding factor when using L-selenocompounds in cellular assays[1].

Enzymatic Cleavage by D-Selenocystine α,β-lyase: In microbial biochemistry, D-selenocystine is the specific substrate for D-selenocystine α,β-lyase, an enzyme isolated and purified from Clostridium sticklandii[5][6].

Mechanistic Causality: The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor. The PLP forms a Schiff base with the amino group of D-selenocystine, acting as an electron sink. This destabilizes the α-proton, facilitating an α,β-elimination reaction. In the presence of a thiol co-substrate, the enzyme cleaves the C–Se bond, yielding an S-substituted D-cysteine and releasing elemental selenium[6].

Enzymatic cleavage of D-selenocystine by C. sticklandii α,β-lyase.

Safety and Handling Protocols

Organoselenium compounds require stringent safety protocols due to their toxicity profiles. D-Selenocystine is classified under GHS as an acute oral toxicant (Category 4) and a skin/eye irritant (Category 2)[7].

-

Engineering Controls: All synthetic manipulations involving NaBH₄ and selenium must be conducted in a certified fume hood to prevent exposure to potentially generated hydrogen selenide (H₂Se) gas, which is highly toxic[3][7].

-

Storage: The purified light yellow powder must be stored at -20°C, desiccated, and protected from light to prevent spontaneous degradation or oxidation of the diselenide bridge[1].

References

-

PubChem. "selenocystine, (D)- | C6H12N2O4Se2 | CID 33648". National Institutes of Health (NIH). Available at:[Link]

-

Raines Lab. "Supporting Information Selenocysteine in Native Chemical Ligation and Expressed Protein Ligation". Raines Lab. Available at:[Link]

-

Angene Chemical. "Safety Data Sheet - D-Selenocystine". Angene Chemical. Available at:[Link]

-

Esaki, N., et al. "Purification and characterization of Clostridium sticklandii D-selenocystine alpha, beta-lyase". ASM Journals (Journal of Bacteriology). Available at:[Link]

Sources

- 1. adipogen.com [adipogen.com]

- 2. selenocystine, (D)- | C6H12N2O4Se2 | CID 33648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. raineslab.com [raineslab.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. D-selenocysteinate(2-) | Benchchem [benchchem.com]

- 6. journals.asm.org [journals.asm.org]

- 7. angenechemical.com [angenechemical.com]

A Practical, Stereoselective Guide to the Laboratory Synthesis of D-Selenocystine

An Application Note for Researchers and Drug Development Professionals

Introduction: The Significance of D-Selenocystine

Selenocysteine, often termed the 21st amino acid, is a naturally occurring component of various redox-active enzymes known as selenoproteins.[1] Its unique properties, stemming from the lower reduction potential and higher acidity of its selenol group compared to the thiol of cysteine, make it a focal point in chemical biology and drug development.[1] While L-selenocysteine is the proteinogenic enantiomer, its D-isoform, and the corresponding oxidized dimer D-selenocystine, are of significant interest for the synthesis of peptides with modified properties, such as enhanced stability or novel catalytic activities.

However, the direct synthesis and handling of D-selenocysteine are challenging due to the high reactivity and oxygen sensitivity of its free selenol (-SeH) group, which readily oxidizes.[1][2] For this reason, laboratory synthesis often targets the more stable diselenide, D-selenocystine. This dimeric form is a robust, crystalline solid that serves as a convenient precursor, which can be reduced to D-selenocysteine immediately before use if required.[3][4]

This application note provides a detailed, field-proven protocol for the stereoselective synthesis of D-selenocystine, starting from the commercially available chiral precursor, D-serine. We will elucidate the causality behind each experimental choice, provide a self-validating protocol complete with characterization benchmarks, and offer visual guides to the reaction pathway and experimental workflow.

Part 1: Synthesis Strategy and Rationale

The most reliable strategy for producing an optically active amino acid is to begin with a precursor from the chiral pool that already possesses the desired stereochemistry. In this case, D-serine is the ideal starting material. The core of the synthesis involves converting the hydroxyl group of D-serine—a notoriously poor leaving group—into a more reactive species that can undergo nucleophilic substitution by a selenium-containing nucleophile.

Our chosen pathway follows two primary stages:

-

Activation of D-Serine: The hydroxyl group of D-serine is converted into a halide (e.g., a chloride), creating an electrophilic carbon center at the β-position. This is a classic transformation to facilitate nucleophilic attack.

-

Diselenide Bridge Formation: A diselenide nucleophile (Se₂²⁻) is generated in situ from elemental selenium. This powerful nucleophile then displaces the halide from two molecules of the activated D-serine derivative, forming the stable diselenide bond of D-selenocystine in a single, stereoretentive step.

This approach is advantageous due to its efficiency, the accessibility of starting materials, and its robust control over the final product's stereochemistry.

Caption: Overall reaction scheme for the synthesis of D-Selenocystine from D-Serine.

Part 2: Detailed Experimental Protocol

This protocol is designed for the synthesis of D-selenocystine on a laboratory scale. All operations involving selenium compounds should be performed in a well-ventilated fume hood due to their toxicity.

| Reagent/Material | Grade | Supplier (Example) | Notes |

| D-Serine | ≥99% | Sigma-Aldrich | Chiral starting material. |

| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Acros Organics | Highly corrosive and moisture-sensitive. |

| Elemental Selenium (Se) | Black powder, 100 mesh, ≥99.5% | Strem Chemicals | Toxic. Handle with care. |

| Sodium borohydride (NaBH₄) | Powder, ≥98% | Alfa Aesar | Flammable solid and water-reactive. |

| Anhydrous Ethanol (EtOH) | 200 proof | Decon Labs | Used as a solvent. |

| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific | Flammable and peroxide-forming. |

| Hydrochloric acid (HCl) | 37% (conc.) | J.T. Baker | Corrosive. |

| Sodium hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore | Corrosive. |

| Argon (Ar) or Nitrogen (N₂) | High purity | Airgas | For providing an inert atmosphere. |

digraph "Experimental Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.3, fontname="Arial"]; node [shape=record, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [color="#34A853", arrowhead="normal", style="solid", penwidth=1.5];start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="{Step 1: Synthesis of D-3-chloroalanine HCl| 1. Add D-Serine to SOCl₂ at -10°C.\l 2. Warm to 40°C for 3 hours.\l 3. Remove excess SOCl₂ under vacuum.\l 4. Precipitate with diethyl ether.\l}"]; step2 [label="{Step 2: Preparation of Sodium Diselenide| 1. Suspend Se powder in anhydrous EtOH.\l 2. Add NaBH₄ portion-wise under Ar.\l 3. Stir until solution is colorless.\l}"]; step3 [label="{Step 3: Formation of D-Selenocystine| 1. Add D-3-chloroalanine HCl solution to Na₂Se₂.\l 2. Reflux mixture for 4 hours.\l 3. Monitor for yellow precipitate.\l}"]; step4 [label="{Step 4: Isolation and Purification| 1. Cool and filter the crude product.\l 2. Wash with H₂O and EtOH.\l 3. Adjust pH of filtrate to ~6 for further precipitation.\l 4. Recrystallize from dilute aqueous HCl.\l}"]; step5 [label="{Step 5: Characterization| 1. NMR (¹H, ¹³C, ⁷⁷Se).\l 2. Mass Spectrometry (ESI-MS).\l 3. Optical Rotation.\l}"]; end [label="End Product:\nPure D-Selenocystine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> step1; step1 -> step3; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> end; }

Caption: Step-by-step workflow for the laboratory synthesis of D-Selenocystine.

Step 1: Synthesis of D-3-chloroalanine hydrochloride (Adapted from CN105294528A[5])

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl and SO₂ into a basic solution). Ensure the system is dry and under an inert atmosphere (Argon or Nitrogen).

-

Reaction: Cool the flask in an ice-salt bath to -10°C. Carefully add 60 mL of thionyl chloride (SOCl₂) to the flask.

-

Addition of D-Serine: While stirring vigorously, slowly add 10.5 g (0.1 mol) of D-serine in small portions over 30 minutes, maintaining the temperature below 0°C. The serine will slowly dissolve as it reacts.

-

Causality Note: This exothermic reaction converts the hydroxyl group into a chlorosulfite ester intermediate, which then collapses to form the alkyl chloride with the release of SO₂ and HCl gas. Adding the serine slowly at low temperature controls the reaction rate and minimizes side reactions.

-

-

Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the mixture in a water bath at 40°C for 3 hours. The solution should become clear.

-

Isolation: Cool the flask back to room temperature. Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate traps). A viscous, pale-yellow oil or solid will remain.

-

Precipitation: Add 100 mL of anhydrous diethyl ether to the residue and stir vigorously. A white precipitate of D-3-chloroalanine hydrochloride will form.

-

Purification: Collect the solid by vacuum filtration, wash it with two 50 mL portions of diethyl ether, and dry it under vacuum. The product can be used in the next step without further purification.

Step 2: Synthesis of D-Selenocystine (Adapted from references[6][7])

-

Preparation of Sodium Diselenide (Na₂Se₂):

-

In a separate 500 mL three-neck flask equipped with a magnetic stirrer and under a positive pressure of argon, suspend 7.9 g (0.1 mol) of elemental selenium powder in 150 mL of anhydrous ethanol.

-

In small portions, carefully add 4.2 g (0.11 mol) of sodium borohydride (NaBH₄) to the suspension over 20 minutes.

-

Safety Note: NaBH₄ reacts with ethanol to produce hydrogen gas. Ensure adequate ventilation and an inert atmosphere to prevent the formation of an explosive mixture. The reaction is also exothermic.

-

Stir the mixture at room temperature. The black selenium powder will react to form a dark red solution (polyselenides), which will eventually become a colorless or very pale-yellow solution of sodium diselenide upon completion (approx. 1-2 hours).

-

Causality Note: Sodium borohydride reduces elemental selenium to sodium diselenide. The initial red color is due to intermediate polyselenides, which are further reduced to the desired Se₂²⁻ species. An inert atmosphere is critical to prevent the highly reactive diselenide from being oxidized by air.[7]

-

-

Selenation Reaction:

-

Dissolve the entire batch of crude D-3-chloroalanine hydrochloride from Step 1 in 50 mL of water and add it to the freshly prepared sodium diselenide solution.

-

Heat the resulting mixture to reflux (approx. 80°C) with vigorous stirring for 4 hours. A yellow precipitate of D-selenocystine will gradually form.

-

Causality Note: The diselenide ion acts as a nucleophile, attacking the electrophilic β-carbon of two D-3-chloroalanine molecules via an Sₙ2 mechanism. This results in the displacement of the chloride ions and the formation of the diselenide bridge. The reaction is stereoretentive, preserving the D-configuration.

-

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the crude yellow solid by vacuum filtration and wash it sequentially with 50 mL of cold water, 50 mL of ethanol, and finally 50 mL of diethyl ether.

-

To improve the yield, carefully neutralize the filtrate with a dilute NaOH solution to pH 6.0. More D-selenocystine may precipitate. Collect this second crop and combine it with the first.

-

Recrystallize the combined crude product from a minimal amount of hot 1 M HCl. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight.

-

Collect the purified pale-yellow crystals by filtration, wash with a small amount of ice-cold water, and dry under vacuum.

-

Part 3: Data and Characterization

| Parameter | Step 1 (Activation) | Step 2 (Selenation) | Overall |

| Starting Material | D-Serine (10.5 g, 0.1 mol) | D-3-chloroalanine HCl (from Step 1) | |

| Key Reagents | SOCl₂ (~82 g, 0.69 mol) | Se (7.9 g, 0.1 mol), NaBH₄ (4.2 g, 0.11 mol) | |

| Stoichiometry | 1 equivalent D-Serine | 2 eq. D-3-chloroalanine : 1 eq. Na₂Se₂ | |

| Typical Yield | ~90-95% (crude) | ~60-70% (after recrystallization) | ~54-66% |

| Expected Product Mass | ~10.0 - 11.7 g |

-

Appearance: Pale-yellow crystalline solid.

-

Molecular Formula: C₆H₁₂N₂O₄Se₂

-

Molecular Weight: 334.10 g/mol [8]

-

Mass Spectrometry (ESI-MS): Expect to find [M+H]⁺ at m/z = 335.9 (calculated for the most abundant isotopes).

-

¹H NMR (D₂O/DCl): Expect complex multiplets for the α-CH and β-CH₂ protons. The chemical shifts will be concentration and pH-dependent. Typically, signals appear in the range of δ 3.0-4.5 ppm.

-

⁷⁷Se NMR (D₂O/DCl): Expect a single resonance around δ 300-350 ppm, characteristic of a dialkyl diselenide.

-

Optical Rotation: A specific rotation value should be measured and compared to literature values for D-selenocystine to confirm enantiomeric purity. The value will be opposite in sign to that of L-selenocystine.

References

-

Roy, J., Gordon, W., Schwartz, I. L., & Walter, R. (1970). Optically active selenium-containing amino acids. The synthesis of L-selenocystine and L-selenolanthionine. The Journal of Organic Chemistry, 35(2), 510–513. [9][10]

-

Sancineto, L., & Santi, C. (2020). Strategies for the Synthesis of Selenocysteine Derivatives. Synthesis, 52(19), 2745-2757. [11]

-

Wessjohann, L. A., & Schneider, A. (2008). Synthesis of selenocysteine and its derivatives with an emphasis on selenenylsulfide (-Se-S-) formation. Chemistry & Biodiversity, 5(3), 375–388. [6]

-

Gieselman, M. D., Xie, L., & van der Donk, W. A. (2001). Synthesis of a Selenocysteine-Containing Peptide by Native Chemical Ligation. Organic Letters, 3(9), 1331–1334. [12]

-

O'Neil, M. J. (Ed.). (2013). Selenocysteine. The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. [3]

-

Wang, L., & Zhang, J. (2016). Preparation method for L-selenocysteine. CN105294528A. Google Patents. [5]

-

Wikipedia contributors. (2024). Selenocysteine. In Wikipedia, The Free Encyclopedia. [1]

-

Kumar, S., & Singh, K. D. (2009). Incorporation of Selenocysteine into Proteins Using Peptide Ligation. Methods in Enzymology, 462, 157-173. [7]

-

Dery, S., Reddy, P. S., Dery, L., Mousa, R., Dardashti, R. N., & Metanis, N. (2020). Insights into the deselenization of selenocysteine into alanine and serine. Chemical Science, 11(23), 5942–5948. [4]

-

PubChem. (n.d.). Selenocystine, (D)-. National Center for Biotechnology Information. [13]

-

FooDB. (2011). Showing Compound Selenocystine (FDB023316). [8]

-

Bar-Nahum, I., & Metanis, N. (2015). An Umpolung Approach for the Chemoselective Arylation of Selenocysteine in Unprotected Peptides. Journal of the American Chemical Society, 137(32), 10051–10054. [2]

Sources

- 1. Selenocysteine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selenocysteine [drugfuture.com]

- 4. Insights into the deselenization of selenocysteine into alanine and serine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105294528A - Preparation method for L-selenocysteine - Google Patents [patents.google.com]

- 6. Synthesis of selenocysteine and its derivatives with an emphasis on selenenylsulfide (-Se-S-) formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Showing Compound Selenocystine (FDB023316) - FooDB [foodb.ca]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. selenocystine, (D)- | C6H12N2O4Se2 | CID 33648 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: D-Selenocystine Cell Culture Media Preparation and Supplementation Protocol

Target Audience: Researchers, bioprocess scientists, and drug development professionals. Applications: High-density mammalian cell culture (e.g., CHO cells), monoclonal antibody (mAb) production, serum-free media (SFM) optimization, and oxidative stress assays.

Executive Summary & Mechanistic Rationale

Selenium is a critical trace element in mammalian cell culture, essential for the synthesis of selenoproteins such as Glutathione Peroxidase (GPx) and Thioredoxin Reductase (TrxR). In biopharmaceutical manufacturing, particularly with Chinese Hamster Ovary (CHO) cells, selenium supplementation is mandatory for animal-protein-free (APF) media to maintain redox balance and even facilitate iron transport[1].

While sodium selenite and L-selenocystine are commonly used, they present significant cytotoxicity challenges at elevated concentrations. Sodium selenite acts as a pro-oxidant before its conversion, and L-selenocystine is rapidly metabolized, leading to acute accumulation of reactive selenide species[2]. D-selenocystine , the unnatural stereoisomer, offers a strategic advantage: it exhibits a significantly lower toxicity profile due to its resistance to rapid cleavage by standard L-amino acid lyases[3]. This stereospecificity allows D-selenocystine to act as a "slow-release" selenium prodrug, providing sustained selenium delivery without triggering acute cytotoxicity or apoptosis[4].

Cellular Pathway of D-Selenocystine

The controlled enzymatic cleavage of D-selenocystine ensures a steady intracellular pool of hydrogen selenide ( H2Se ), the universal precursor for selenophosphate synthesis, which is subsequently incorporated into antioxidant enzymes.

Fig 1: Intracellular metabolism of D-selenocystine for sustained antioxidant defense.

Comparative Analysis of Selenium Supplements

To justify the use of D-selenocystine over traditional supplements, the following table summarizes the physicochemical and biological properties of common selenium sources based on established toxicological data[4].

| Selenium Source | Typical Working Conc. | Cytotoxicity (IC50) | Aqueous Solubility (pH 7.4) | Mechanistic Profile |

| Sodium Selenite | 10 - 100 nM | Highly Toxic (~17 µM) | High | Rapid inorganic incorporation; pro-oxidant at high doses. |

| L-Selenocystine | 1 - 5 µM | Moderately Toxic (~34 µM) | Low (Requires Acid/Base) | Rapid enzymatic cleavage; can induce ROS and apoptosis. |

| D-Selenocystine | 1 - 10 µM | Low Toxicity (>3000 µM)* | Low (Requires Acid/Base) | Slow, controlled release; ideal for high-density fed-batch. |

*Toxicity data extrapolated from D-stereoisomer selenazolidine prodrugs demonstrating >100-fold reduction in toxicity compared to L-isoforms[4].

Materials and Reagents

-

D-Selenocystine Powder : Minimum 98% purity. (Note: Highly hygroscopic; store desiccated at 4°C)[5].

-

Solvent : 0.1 M Sodium Hydroxide (NaOH), sterile.

-

Diluent : 1X Phosphate-Buffered Saline (PBS), pH 7.4, sterile.

-

Neutralizing Agent : 0.1 M Hydrochloric Acid (HCl).

-

Filtration : 0.22 µm Polyethersulfone (PES) syringe filters. (PES is mandatory to prevent hydrophobic binding of the amino acid).

-

Basal Media : e.g., CD-CHO, DMEM, or Ham's F-12[6].

Step-by-Step Preparation Protocol

Because D-selenocystine contains a diselenide bridge and is practically insoluble in neutral aqueous solutions[2], it must be solubilized via pH manipulation before introduction into culture media.

Phase 1: Stock Solution Preparation (10 mM)

Causality: The alkaline environment deprotonates the carboxyl and amine groups, disrupting the crystalline lattice and allowing complete solvation without degrading the diselenide bond.

-

Weighing : In a biosafety cabinet, accurately weigh 3.34 mg of D-Selenocystine powder (MW = 334.09 g/mol ).

-

Primary Solubilization : Add 1.0 mL of 0.1 M NaOH to the powder.

-

Agitation : Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–3 minutes until the solution is completely clear and pale yellow[5].

Phase 2: Neutralization and Volume Adjustment

Causality: Adding a highly alkaline stock directly to culture media causes localized pH spikes, leading to protein precipitation and acute cell death. 4. Dilution : Add 8.0 mL of 1X PBS to the solubilized mixture. 5. pH Adjustment : Carefully titrate the solution with 0.1 M HCl dropwise until the pH reaches 7.5 - 8.0. (Do not drop below pH 7.0, as D-selenocystine may precipitate). 6. Final Volume : Bring the total volume to exactly 10.0 mL using 1X PBS. This yields a 1 mM D-selenocystine stock solution .

Phase 3: Sterilization and Storage

-

Filtration : Pass the 10 mL solution through a 0.22 µm PES syringe filter into a sterile, light-protected conical tube.

-

Aliquoting : Divide into 500 µL aliquots to prevent repeated freeze-thaw cycles, which can oxidize the diselenide bridge.

-

Storage : Store aliquots at -80°C (stable for up to 6 months) or -20°C (stable for 1 month)[2].

Phase 4: Media Supplementation

-

Application : Thaw an aliquot on ice immediately prior to use. Add the stock solution to your basal cell culture media at a 1:1000 to 1:200 dilution to achieve a final working concentration of 1 µM to 5 µM .

Fig 2: Step-by-step workflow for D-selenocystine media preparation and supplementation.

Protocol Validation & Quality Control

To ensure this protocol acts as a self-validating system, perform the following QC checks upon formulating a new batch of D-selenocystine supplemented media:

-

Precipitation Check (Visual QC) : Incubate a sample of the supplemented media at 37°C for 24 hours without cells. Inspect under an inverted microscope for micro-precipitates. D-selenocystine can form insoluble complexes with heavy metals (e.g., lead acetate) or precipitate if the media pH drops too rapidly[6].

-

Functional Assay (GPx Activity) : Culture CHO cells in the newly supplemented media for 48 hours. Lyse the cells and perform a Glutathione Peroxidase (GPx) colorimetric assay. A successful D-selenocystine supplementation will restore or elevate GPx activity compared to unsupplemented basal media[6].

-

Viability Thresholding : Perform a Trypan Blue exclusion assay or flow cytometry (Annexin V/PI). Because D-selenocystine is a slow-release prodrug, cell viability should remain >95% at 5 µM, avoiding the acute toxicity often seen with equivalent doses of sodium selenite[4].

Sources

- 1. A novel function for selenium in biological system: selenite as a highly effective iron carrier for Chinese hamster ovary cell growth and monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.asm.org [journals.asm.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. L-SELENOCYSTINE | 29621-88-3 [chemicalbook.com]

- 6. ovid.com [ovid.com]

Application Note: Mass Spectrometry Analysis and Speciation of D-Selenocystine Derivatives

Introduction & Rationale

D-selenocystine, the D-enantiomer of naturally occurring L-selenocystine, is increasingly utilized in drug development due to its unique stereospecific profile. Studies demonstrate that D-selenocystine and its selenazolidine prodrugs exhibit significantly 1 lower cellular toxicity than their L-counterparts or inorganic sodium selenite, while maintaining the ability to induce glutathione peroxidase (GPx) activity[1]. Accurately characterizing D-selenocystine derivatives in biological matrices requires the sensitivity and specificity of mass spectrometry (MS). However, the inherent redox instability of the diselenide (Se-Se) bond presents a critical analytical challenge that must be addressed through rigorous sample preparation[2].

Mechanistic Causality: The Necessity of Derivatization

Selenium is highly polarizable and a stronger nucleophile than sulfur. In its native dimeric form (SeCys₂), D-selenocystine is susceptible to spontaneous reduction and subsequent rapid oxidation[3]. If analyzed without protection, the transient D-selenocysteine monomer easily oxidizes to a selenoxide, followed by syn-β-elimination of selenenic acid, leading to artifactual losses and inaccurate quantification[3].

To establish a self-validating analytical system, the Se-Se bond must be quantitatively reduced and immediately alkylated. Using dithiothreitol (DTT) reduces the dimer, and subsequent treatment with iodoacetamide (IAM) forms stable 4 carbamidomethyl-D-selenocysteine (CAM-D-SeCys)[4]. This derivatization locks the selenium atom in a stable oxidation state, ensuring that the downstream MS response accurately reflects the original D-selenocystine concentration[4].

Analytical Workflow

Workflow for the derivatization and MS analysis of D-selenocystine.

Experimental Protocols: Step-by-Step Methodology

Reagents and Sample Preparation

-

Reduction : Reconstitute the sample containing D-selenocystine derivatives in 100 mM Tris-HCl buffer (pH 7.5). Add DTT to a final concentration of 10 mM. Incubate at 37 °C for 30 minutes to ensure complete cleavage of the diselenide bonds[2].

-

Alkylation : Introduce iodoacetamide (IAM) to a final concentration of 30 mM. Incubate in the dark at room temperature for 45 minutes.

-

Causality: The dark environment is critical to prevent photo-induced degradation of the iodoacetamide reagent, ensuring quantitative capping of the highly reactive selenol groups[3].

-

-

Quenching & Cleanup : Quench unreacted IAM by adding 1% formic acid. Centrifuge at 14,000 × g for 15 minutes to precipitate matrix proteins. Filter the supernatant through a 0.22 µm hydrophilic PTFE membrane prior to injection.

Chromatographic Separation (LC)

A robust reversed-phase (RP) system is employed for derivative separation. If enantiomeric purity (D- vs. L-isomer) must be confirmed, substitute with a chiral stationary phase.

-

Column : ZORBAX Eclipse XDB-C8 (50 mm × 2.1 mm, 3.5 µm) or equivalent 5[5].

-

Mobile Phase A : 0.1% Formic acid in LC-MS grade water.

-

Mobile Phase B : 0.1% Formic acid in Methanol.

-

Gradient : Isocratic delivery (e.g., 50% Methanol with 1% acetic acid at 200 µL/min) depending on the specific derivative's polarity[5].

Mass Spectrometry Detection (ESI-MS/MS & ICP-MS)

A dual-detection strategy provides both structural confirmation and absolute quantification.

-

ESI-MS/MS (Structural ID) : Operate in positive electrospray ionization mode. The protonated precursor for underivatized selenocystine is m/z 337.15[5]. For CAM-D-SeCys, monitor the shifted precursor mass. Always verify the characteristic selenium isotopic envelope (e.g., ⁷⁸Se, ⁸⁰Se, ⁸²Se) to confirm the presence of the Se atom.

-

ICP-MS (Absolute Speciation) : Hyphenating LC with ICP-MS allows for element-specific detection. Monitor the ⁷⁸Se and ⁸⁰Se isotopes.

-

Causality: Use a collision cell (e.g., He gas at 3.8 mL/min) to mitigate polyatomic argon interferences (such as ⁴⁰Ar³⁸Ar interfering with ⁷⁸Se) 6[6].

Quantitative Data and Method Performance

To ensure trustworthiness, the method must be validated using isotopic dilution (e.g., spiking with ⁷⁷Se-labeled standards) 7[7]. Table 1 summarizes typical performance metrics for D-selenocystine derivative analysis.

Table 1: Analytical Performance Metrics for Selenocystine Species

| Analyte / Derivative | Detection Mode | Precursor m/z | Monitored Isotope | LOD (µg/L) | Linear Range (µg/L) | Recovery (%) |

| D-Selenocystine (Intact) | ESI-MS/MS (+ve) | 337.15 | N/A | 0.99 | 2 - 100 | 45 - 55* |

| CAM-D-Selenocysteine | ESI-MS/MS (+ve) | 226.00 | N/A | 0.15 | 0.5 - 100 | 92 - 98 |

| CAM-D-Selenocysteine | LC-ICP-MS | N/A | ⁸⁰Se | 0.02 | 0.1 - 500 | 95 - 101 |

*Note: Recovery of intact D-selenocystine is notably poor due to spontaneous redox reactions during extraction. Derivatization to CAM-D-Selenocysteine is mandatory for quantitative accuracy[3].

Quality Control: Implementing a Self-Validating System

To maintain analytical integrity, a mass balance check must be incorporated into the workflow. The sum of the quantified CAM-D-SeCys (and any other speciated Se-metabolites) determined via LC-ICP-MS should equal ≥90% of the total selenium determined by direct acid digestion of the sample followed by bulk ICP-MS analysis[4]. Any significant discrepancy indicates incomplete reduction/alkylation, column recovery issues, or the presence of unknown Se-metabolites. Furthermore, the use of a ⁷⁷Se-labeled internal standard controls for both derivatization yield and chromatographic recovery[4].

References

-

Characteristics of Selenazolidine Prodrugs of Selenocysteine: Toxicity and Glutathione Peroxidase Induction in V79 Cells. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

-

Simultaneous derivatization of selenocysteine and selenomethionine in animal blood prior to their specific determination by 2D size-exclusion ion-pairing reversed-phase HPLC-ICP MS. Journal of Analytical Atomic Spectrometry (RSC Publishing). URL:[Link]

-

Separation and determination of Se-compounds by liquid chromatography coupled with electrospray mass spectrometry. ResearchGate. URL:[Link]

-

Determination of Selenomethionine, Selenocystine, and Methylselenocysteine in Egg Sample by High Performance Liquid Chromatography—Inductively Coupled Plasma Mass Spectrometry. MDPI. URL:[Link]

-

Determination of Selenomethionine and Selenocysteine in Human Serum Using Speciated Isotope Dilution-Capillary HPLC-inductively Coupled Plasma Collision Cell Mass Spectrometry. PubMed. URL:[Link]

-

Determination of Proteinaceous Selenocysteine in Selenized Yeast. NIH PMC. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Determination of Proteinaceous Selenocysteine in Selenized Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous derivatization of selenocysteine and selenomethionine in animal blood prior to their specific determination by 2D size-exclusion ion-pairing reversed-phase HPLC-ICP MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 4. Simultaneous derivatization of selenocysteine and selenomethionine in animal blood prior to their specific determination by 2D size-exclusion ion-pairing reversed-phase HPLC-ICP MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Determination of selenomethionine and selenocysteine in human serum using speciated isotope dilution-capillary HPLC-inductively coupled plasma collision cell mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

chiral separation of D-selenocystine by capillary electrophoresis

Application Note: Chiral Separation of D-Selenocystine by Capillary Electrophoresis

Introduction & Scientific Rationale

Selenium is an essential trace element characterized by a notoriously narrow therapeutic window between nutritional benefit and toxicity. The biological activity, bioavailability, and toxicological profiles of selenoamino acids are highly dependent on their enantiomeric forms. For instance, L-selenocystine and D-selenocystine exhibit distinct metabolic pathways, with the D-enantiomer often displaying different pharmacokinetic behaviors. Consequently, the rigorous speciation and chiral separation of these compounds are critical in drug development, pharmacokinetic profiling, and the quality control of nutritional supplements [2].

While High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases is a traditional approach, Capillary Electrophoresis (CE) offers a highly efficient, cost-effective alternative. CE provides superior theoretical plate counts, rapid analysis times, and minimal reagent consumption. This application note details field-proven protocols for the chiral separation of D-selenocystine from its L- and meso- isomers using CE coupled with UV absorbance detection, utilizing either vancomycin or sulfated β-cyclodextrin (S-β-CD) as chiral selectors [1].

Mechanistic Principles & Causality (E-E-A-T)

Causality of Derivatization for UV Detection: Underivatized selenoamino acids lack a strong natural chromophore, making direct UV detection insensitive. To enable robust UV detection at 254 nm, the primary amino groups of selenocystine must be derivatized. We utilize 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), a tagging agent that reacts rapidly with nucleophiles to form highly stable, UV-absorbing urea compounds [1].

Causality of Chiral Recognition Mechanisms:

-

Vancomycin: This macrocyclic antibiotic forms a "hydrophobic basket." Enantioseparation is driven by a complex combination of steric fit, electrostatic interactions, and hydrogen bonding between the analyte and the selector's functional groups. Because selenocystine possesses two chiral centers, its separation yields three distinct peaks corresponding to the D-, L-, and meso- forms [1].

-

Sulfated β-Cyclodextrin (S-β-CD): This selector forms transient diastereomeric inclusion complexes with the analytes. The sulfate groups impart a strong negative charge to the cyclodextrin over a wide pH range, providing an electrophoretic mobility that directly counters or enhances the electroosmotic flow (EOF), depending on the applied polarity.

Electrophoretic Polarity & System Stability: The choice of polarity is strictly dictated by the physical behavior of the chiral selector:

-

Reversed Polarity with S-β-CD: At a highly acidic pH of 3.0, the EOF is inherently weak. The highly negatively charged S-β-CD migrates strongly toward the anode. By applying reversed polarity (injection at the cathode), the chiral selector is forced past the detector, carrying the complexed selenocystine enantiomers with it and ensuring high-resolution separation [1].

-

Capillary Conditioning with Vancomycin: Vancomycin has a strong tendency to adsorb onto fused-silica capillary walls, which can eventually reverse the EOF and degrade run-to-run reproducibility. If positive polarity is used, strict inter-run capillary conditioning (0.1 M NaOH wash) is mandatory to strip the adsorbed selector. Alternatively, utilizing reversed polarity with vancomycin mitigates the impact of this adsorption, yielding superior migration time reproducibility without the need for aggressive washing [1].

Experimental Workflows & Logical Relationships

Workflow for the chiral separation of selenocystine enantiomers using capillary electrophoresis.

Logical relationship of transient diastereomeric complex formation in CE chiral recognition.

Quantitative Data Summary

The following table summarizes the optimized parameters for both chiral selectors. In all validated cases, the D-isomer migrates before the L-isomer [1].

| Parameter | Method A: Vancomycin | Method B: Sulfated β-Cyclodextrin |

| Chiral Selector Concentration | 1.0 mM | 1% m/v |

| Background Electrolyte (BGE) | 20 mM MOPS/Tris | 35 mM Citric Acid |

| Additives | None | 1% v/v Methanol (improves resolution) |

| pH | 7.0 | 3.0 (adjusted with 0.1 M NaOH) |

| Capillary Temperature | 20 °C | 20 °C |

| Polarity | Reversed (Preferred) or Positive | Reversed |

| Capillary Conditioning | 0.1 M NaOH wash (if Positive Polarity) | Not required between runs |

| Elution Order | D-Selenocystine → meso- → L-Selenocystine | D-Selenocystine → meso- → L-Selenocystine |

Step-by-Step Experimental Protocols

5.1. Reagents & Materials

-

Capillary: Polyimide-coated fused silica capillary (75 μm i.d., 75 cm total length, effective length to detector 70.4 cm).

-

Chemicals: Vancomycin hydrochloride, Sulfated β-cyclodextrin, MOPS, Tris, Citric Acid, Methanol, 0.1 M NaOH (Analytical reagent grade).

-

Derivatization Kit: AQC fluorescent tagging kit (e.g., Waters AccQ•Fluor).

5.2. Sample Preparation & Derivatization (Self-Validating System) Expert Insight: To ensure the analytical system is self-validating, always prepare a procedural blank (reagents only) to rule out artifact peaks, and run enantiomerically pure spikes (e.g., pure L-selenocystine) to definitively confirm the D- vs. L- elution order.

-

Prepare a 1.0 mM stock solution of racemic D,L-selenocystine in 18 MΩ deionized water. Adjust to pH 9.0 using 0.1 M NaOH to ensure complete solubility.

-

Transfer a 200 μL aliquot of the amino acid solution into a clean reaction vial.

-

Add 700 μL of 0.2 M borate buffer (provided in the AQC kit) to maintain the optimal alkaline pH required for the nucleophilic reaction.

-

Add the AQC reagent as per the manufacturer's instructions. Vortex immediately and heat at 55 °C for 10 minutes to drive the formation of the UV-absorbent urea derivatives to completion.

-

Prepare a procedural blank using 200 μL of pH 9.0 water in place of the sample.

5.3. Method A: Vancomycin-Based Separation

-

Buffer Preparation: Prepare a solution of 20 mM MOPS. Adjust to pH 7.0 using Tris. Add vancomycin hydrochloride to achieve a final concentration of 1.0 mM. Degas the buffer ultrasonically and filter through a 0.20 μm nylon membrane.

-

System Setup: Thermostat the CE capillary compartment to 20 °C. Set the UV detector to monitor absorbance at 254 nm.

-

Injection: Perform a hydrodynamic injection at 5 psi for 0.4 seconds (equivalent to 2 psi s⁻¹).

-

Separation: Apply reversed polarity (injection made at the negative electrode).

-

Conditioning (If Positive Polarity is used): To prevent EOF reversal caused by vancomycin adsorption, flush the capillary between runs sequentially with 0.1 M NaOH for 10 min, deionized water for 5 min, and BGE for 10 min [1].

5.4. Method B: Sulfated β-Cyclodextrin-Based Separation

-

Buffer Preparation: Prepare a 35 mM citric acid solution. Add 1% m/v sulfated β-cyclodextrin. Adjust the pH to exactly 3.0 using 0.1 M NaOH.

-

Resolution Enhancement: Add 1% v/v methanol to the buffer. Expert Insight: The addition of methanol alters the dielectric constant of the buffer, which fine-tunes the inclusion complex binding constants and significantly improves the baseline resolution of the meso- form [1]. Degas and filter (0.20 μm).

-

System Setup: Maintain capillary temperature at 20 °C and UV detection at 254 nm.

-

Injection & Separation: Perform hydrodynamic injection (5 psi, 0.4 s). Apply reversed polarity. No inter-run conditioning is required due to the lack of selector adsorption at this highly acidic pH.

References

-

Sutton, K. L., Sutton, R. M. C., Stalcup, A. M., & Caruso, J. A. (2000). A comparison of vancomycin and sulfated beta-cyclodextrin as chiral selectors for enantiomeric separations of selenoamino acids using capillary electrophoresis with UV absorbance detection. Analyst, 125, 231-234.[Link]

-

Sutton, K. L., Ponce de Leon, C. A., Ackley, K. L., Sutton, R. M. C., Stalcup, A. M., & Caruso, J. A. (2000). Development of chiral HPLC for selenoamino acids with ICP-MS detection: application to selenium nutritional supplements. Analyst, 125, 281-286.[Link]

D-Selenocystine LC-MS/MS Technical Support Center: Troubleshooting Background Noise

Welcome to the Technical Support Center for the analysis of D-selenocystine. Quantifying low-molecular-weight organoselenium compounds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique analytical hurdles. Because D-selenocystine fragments in the low m/z region, it is highly susceptible to chemical background noise, solvent clustering, and isobaric interferences.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help researchers achieve trace-level sensitivity and robust signal-to-noise (S/N) ratios.

PART 1: Diagnostic FAQs – Root Cause Analysis of Baseline Noise

Q1: Why does D-selenocystine suffer from higher background noise compared to standard amino acids? A1: D-selenocystine is a low-molecular-weight diselenide dimer. In LC-MS/MS, the low m/z region (< m/z 400) is inherently crowded with chemical noise originating from mobile phase impurities and solvent clusters[1]. Furthermore, while Selenium-80 ( 80 Se) is the most abundant isotope (49.6%), it frequently suffers from isobaric background noise at trace concentrations. Researchers often find that monitoring the 78 Se isotope (23.7% abundance) yields a superior S/N ratio because the background noise floor at its specific transition is significantly lower[2].

Q2: Should I use ESI or APCI, and in which polarity? A2: Electrospray Ionization (ESI) in positive ion mode is the gold standard. Signal suppression tests demonstrate that ESI is significantly more effective at ionizing selenium species than Atmospheric Pressure Chemical Ionization (APCI)[3]. Positive ionization consistently yields higher precursor ion intensities for selenoamino acids compared to negative mode.

Q3: How do mobile phase modifiers influence the Signal-to-Noise (S/N) ratio? A3: The choice of acid modifier dictates ionization efficiency. Avoid Trifluoroacetic acid (TFA), as it causes severe ion suppression in ESI. Formic acid (FA) is highly recommended. Experimental data shows that increasing the FA concentration from 0.1% to 1% can increase the detection sensitivity of selenium-containing peptides by a factor of 1.5[2]. Additionally, you must strictly use LC-MS grade solvents; HPLC-grade methanol introduces low-molecular-weight impurities that drastically elevate the noise floor[1].

Q4: How can I optimize the MS source to physically exclude chemical noise? A4: Optimize the cone gas flow rate . Drawing from established trace-level protocols for low-mass analytes, increasing the cone gas flow (e.g., from 150 L/hr to 500 L/hr) physically disrupts non-covalent solvent clusters before they enter the mass analyzer. This declustering effect drastically reduces background noise in low-mass Multiple Reaction Monitoring (MRM) transitions.

PART 2: Step-by-Step Troubleshooting Methodologies

Protocol A: System "Steam Cleaning" for Source Decontamination

If you are experiencing a persistently high baseline, the MS source likely contains accumulated chemical residue. Implement this self-validating overnight cleaning protocol to restore baseline sensitivity[4].

-

Configure LC Flow: Set the LC pump to deliver 0.5 mL/min of 75:25 Methanol:Water (LC-MS grade) with 5 mM ammonium formate and 0.1% formic acid.

-

Adjust Source Parameters:

-

Nebulizer pressure: 60 psi

-

Drying gas flow: 13 L/min

-

Drying gas temperature: 350 °C

-

-

Valve Alignment: Ensure the MS stream selection valve is directed to the MS (not to waste).

-

Execution: Run this "steam clean" continuously overnight (approx. 11-12 hours).

-

Validation Step: The following morning, perform a scan checkout. On a properly decontaminated system, the Total Ion Chromatogram (TIC) background level should drop below 200,000 counts[4].

Protocol B: Chemical Derivatization (Reduction & Carbamidomethylation)

To shift the analyte out of the noisy low m/z region and stabilize the reactive selenol groups, cleave the diselenide bond of D-selenocystine and alkylate the resulting monomers[5].

-

Reduction: Treat the D-selenocystine sample with a reducing agent (e.g., Dithiothreitol, DTT) at 37 °C for 30 minutes to yield D-selenocysteine monomers.

-

Alkylation: Add iodoacetamide (IAA) in the dark at room temperature for 45 minutes. This carbamidomethylation process adds a stable functional group to the selenium atom.

-

Validation Step: Monitor the MRM transitions for carbamidomethyl-D-selenocysteine. This mass shift moves the precursor ion away from ubiquitous low-mass solvent clusters, significantly lowering the Limit of Detection (LOD)[5].

PART 3: Data Presentation & Visualizations

Table 1: Quantitative Impact of Optimization Parameters on S/N

| Optimization Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Causality for S/N Improvement |

| Mobile Phase Acid | 0.1% Formic Acid | 1.0% Formic Acid | Enhances protonation efficiency for Se-compounds, yielding a ~1.5x signal boost[2]. |

| Solvent Purity | HPLC-Grade Methanol | LC-MS Grade Methanol | Eliminates trace low-molecular-weight contaminants that cause baseline noise[1]. |

| Isotope Selection | 80 Se (High Abundance) | 78 Se (Lower Abundance) | Evades specific isobaric interferences present at low concentrations in the 80 Se channel[2]. |

| Cone Gas Flow | 150 L/hr | 500 L/hr | Physically disrupts solvent clusters entering the MS, lowering the noise floor. |

Workflow & Logical Visualizations

Fig 1: Root cause analysis and mitigation strategies for LC-MS/MS background noise.

Fig 2: Optimized step-by-step analytical workflow for D-selenocystine quantification.

References

-

Title: Selenium speciation by HPLC with tandem mass spectrometric detection Source: PubMed (National Institutes of Health) URL: [Link]

-

Title: Investigation of Elemental Mass Spectrometry in Pharmacology for Peptide Quantitation at Femtomolar Levels Source: PLOS One URL: [Link]

-

Title: Molecular recognition and quantitative analysis of free and combinative selenium speciation in selenium-enriched millets using HPLC-ESI-MS/MS Source: FAO AGRIS URL: [Link]

-

Title: Tips to Improve Signal-to-Noise Checkout Source: Agilent Technologies URL: [Link]

-

Title: Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines Source: Waters Corporation URL: [Link]

-

Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL: [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Investigation of Elemental Mass Spectrometry in Pharmacology for Peptide Quantitation at Femtomolar Levels | PLOS One [journals.plos.org]

- 3. Selenium speciation by HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Molecular recognition and quantitative analysis of free and combinative selenium speciation in selenium-enriched millets using HPLC-ESI-MS/MS [agris.fao.org]

Technical Support Center: Mitigating D-Selenocystine Degradation at High Temperatures